molecular formula C15H14F3N3O3S B1353123 Methyl 2-[4-(methoxyiminomethyl)-2-methyl-5-(trifluoromethyl)pyrazol-3-yl]sulfanylbenzoate

Methyl 2-[4-(methoxyiminomethyl)-2-methyl-5-(trifluoromethyl)pyrazol-3-yl]sulfanylbenzoate

Cat. No.: B1353123
M. Wt: 373.4 g/mol
InChI Key: BQVDVGXPUPZLCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-{[4-[(methoxyimino)methyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]sulfanyl}benzenecarboxylate is a complex organic compound with a unique structure that includes a pyrazole ring, a trifluoromethyl group, and a benzenecarboxylate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[4-(methoxyiminomethyl)-2-methyl-5-(trifluoromethyl)pyrazol-3-yl]sulfanylbenzoate typically involves multiple steps. One common method includes the reaction of 4-[(methoxyimino)methyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-thiol with methyl 2-bromobenzoate under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[4-[(methoxyimino)methyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]sulfanyl}benzenecarboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzenecarboxylate moiety, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Sodium hydroxide in water or potassium carbonate in DMF.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl 2-{[4-[(methoxyimino)methyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]sulfanyl}benzenecarboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-[4-(methoxyiminomethyl)-2-methyl-5-(trifluoromethyl)pyrazol-3-yl]sulfanylbenzoate involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain enzymes or receptors, while the pyrazole ring provides structural stability. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with specific binding sites .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-{[4-[(methoxyimino)methyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]sulfanyl}benzoate
  • Methyl 2-{[4-[(methoxyimino)methyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]sulfanyl}phenylacetate

Uniqueness

Methyl 2-{[4-[(methoxyimino)methyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]sulfanyl}benzenecarboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable compound for various applications .

Properties

Molecular Formula

C15H14F3N3O3S

Molecular Weight

373.4 g/mol

IUPAC Name

methyl 2-[4-(methoxyiminomethyl)-2-methyl-5-(trifluoromethyl)pyrazol-3-yl]sulfanylbenzoate

InChI

InChI=1S/C15H14F3N3O3S/c1-21-13(10(8-19-24-3)12(20-21)15(16,17)18)25-11-7-5-4-6-9(11)14(22)23-2/h4-8H,1-3H3

InChI Key

BQVDVGXPUPZLCT-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C(=N1)C(F)(F)F)C=NOC)SC2=CC=CC=C2C(=O)OC

Origin of Product

United States

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